Compound Description: This compound, also known as 2, is a potent and selective PPARγ agonist with a PPARγ pKi of 8.94 and a PPARγ pEC50 of 9.47. [] It was used as a starting point for further structure-activity relationship studies to develop new PPARγ agonists with improved aqueous solubility. []
Relevance: While not directly analogous to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, this compound shares similarities in its overall structure. Both compounds feature a central amide bond and an extended aromatic system. The research on 2 focuses on modifying a phenyl alkyl ether moiety, demonstrating the impact of modifying aromatic side chains on activity and solubility, which could provide insights for exploring analogs of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide. []
Compound Description: Compound 16 is another potent and selective PPARγ agonist, derived from modifying 2. It exhibits a PPARγ pKi of 8.85 and a PPARγ pEC50 of 8.74, comparable to 2. [] Importantly, 16 demonstrates improved aqueous solubility compared to 2. []
Relevance: The modification from 2 to 16 involved replacing the phenyl ring of the phenyloxazole moiety with a 4-pyridyl group. [] This change in the aromatic side chain directly relates to the structure of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, which also features a pyridyl substituent. The observed increase in solubility for 16 suggests that modifications to the pyridyl ring or the surrounding aromatic system in N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide could impact its physicochemical properties. []
Compound Description: Compound 24 is another modified PPARγ agonist derived from 2. [] It shows a slightly lower potency (PPARγ pKi of 8.66 and a PPARγ pEC50 of 8.89) compared to 2 and 16, but displays significantly improved aqueous solubility. []
Relevance: The key structural difference between 24 and 2 is the replacement of the phenyloxazole moiety with a 4-methylpiperazine-substituted thiazole. [] This modification highlights the tolerance for variations in the aromatic heterocycle within this scaffold while maintaining PPARγ activity. It suggests that exploring similar modifications in the pyrazole ring of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide might yield analogs with different activity profiles and physicochemical properties. []
Compound Description: This compound, also known as SB-772077-B, is a potent aminofurazan-based Rho kinase inhibitor that effectively decreases pulmonary and systemic arterial pressures while increasing cardiac output. [, ] It exhibits higher potency compared to other Rho kinase inhibitors like Y-27632 and fasudil. [] Chronic treatment with SB-772077-B has been shown to attenuate pulmonary hypertension induced by monocrotaline in rats. []
Relevance: While SB-772077-B belongs to a different chemical class than N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, it offers insights into the potential of incorporating heterocyclic moieties like imidazo(4,5-c)pyridine and oxadiazole into drug design. These structural features, known for their biological activity and ability to interact with specific targets, could be valuable in exploring structurally related analogs of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide for potential therapeutic applications. [, ]
Compound Description: GSK269962A, another aminofurazan-based Rho kinase inhibitor, demonstrates potent inhibition of ROCK1 with an IC50 of 1.6 nM and exhibits more than 30-fold selectivity against a panel of serine/threonine kinases. [] GSK269962A effectively blocks the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes. [] It also induces vasorelaxation in rat aorta and significantly reduces blood pressure in spontaneously hypertensive rats. []
Relevance: Similar to SB-772077-B, GSK269962A incorporates a 1,2,5-oxadiazol-3-yl group and an imidazo[4,5-c]pyridin ring system. [] Although not directly structurally related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, GSK269962A highlights the potential of combining various heterocyclic moieties to achieve desired pharmacological activity. This knowledge could be valuable for designing and synthesizing new compounds related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, exploring the potential of incorporating similar heterocycles to modulate its activity or target specificity. []
Compound Description: This compound, designated as 1, emerged as a hit from a high-throughput screening campaign for GPCR agonists. [] It served as the initial scaffold for optimization towards developing selective orexin 2 receptor antagonists. []
Relevance: Compound 1 shares significant structural similarities with N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide. Both compounds feature a pyrazole ring directly linked to an amide bond. Additionally, both contain extended aromatic systems, with 1 possessing a furan and an oxazole ring, whereas N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide incorporates a pyridine and a phenyl group. This resemblance suggests potential commonalities in their binding interactions and pharmacological activities. []
Compound Description: Compound 43 represents a potent, brain-penetrating, and orally active selective orexin 2 receptor antagonist, developed through structure-activity relationship studies based on the initial hit 1. [] It demonstrated comparable efficacy to the clinically investigated seltorexant in a sleep model in rats. []
Relevance: While 43 is not directly structurally analogous to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, its development highlights the successful optimization of a pyrazole-amide scaffold toward a specific therapeutic target. [] The structural modifications made to 1, resulting in 43, provide valuable insights for exploring analogous changes in N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, particularly in modifying the aromatic side chains to enhance its activity, selectivity, and physicochemical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.